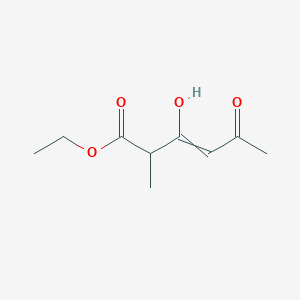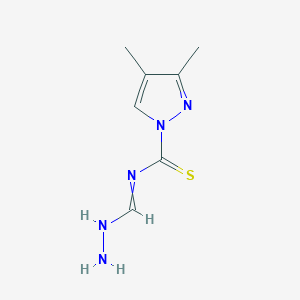![molecular formula C18H15NO4S B12564469 1-Hydroxy-N-[4-(methanesulfonyl)phenyl]naphthalene-2-carboxamide CAS No. 199929-33-4](/img/structure/B12564469.png)
1-Hydroxy-N-[4-(methanesulfonyl)phenyl]naphthalene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-N-[4-(methanesulfonyl)phenyl]naphthalene-2-carboxamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a naphthalene ring, a hydroxy group, and a methanesulfonyl-substituted phenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-N-[4-(methanesulfonyl)phenyl]naphthalene-2-carboxamide typically involves multiple steps, including the formation of the naphthalene ring, the introduction of the hydroxy group, and the attachment of the methanesulfonyl-substituted phenyl group. Common synthetic routes may involve:
Naphthalene Ring Formation: This can be achieved through cyclization reactions involving suitable precursors.
Hydroxy Group Introduction: The hydroxy group can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Methanesulfonyl-Substituted Phenyl Group Attachment: This step may involve sulfonation reactions using methanesulfonyl chloride and suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
1-Hydroxy-N-[4-(methanesulfonyl)phenyl]naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce naphthols or naphthylamines.
Aplicaciones Científicas De Investigación
1-Hydroxy-N-[4-(methanesulfonyl)phenyl]naphthalene-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could be beneficial.
Industry: The compound can be used in the development of new materials, such as polymers or advanced coatings.
Mecanismo De Acción
The mechanism of action of 1-Hydroxy-N-[4-(methanesulfonyl)phenyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxy group and the methanesulfonyl-substituted phenyl group may play crucial roles in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxy-naphthalene-2-carboxamide
- N-[2-chloro-5-(trifluoromethyl)phenyl]-3-hydroxy-naphthalene-2-carboxamide
Uniqueness
1-Hydroxy-N-[4-(methanesulfonyl)phenyl]naphthalene-2-carboxamide is unique due to its specific substitution pattern and the presence of the methanesulfonyl group. This structural feature may confer distinct chemical and biological properties, such as enhanced stability, solubility, or specific interactions with biological targets.
Propiedades
Número CAS |
199929-33-4 |
|---|---|
Fórmula molecular |
C18H15NO4S |
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
1-hydroxy-N-(4-methylsulfonylphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C18H15NO4S/c1-24(22,23)14-9-7-13(8-10-14)19-18(21)16-11-6-12-4-2-3-5-15(12)17(16)20/h2-11,20H,1H3,(H,19,21) |
Clave InChI |
VBDYOPMZKQMAPM-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclopropanecarboxylicacid, 2-[(acetyloxy)methyl]-, (1R,2R)-](/img/structure/B12564388.png)
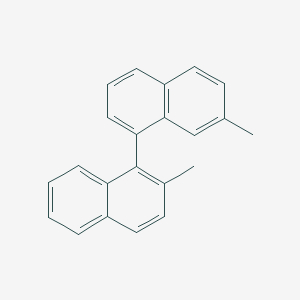
![N-[(E)-hydrazinylidenemethyl]thiophene-2-carboxamide](/img/structure/B12564395.png)
![[12-(Ethylamino)dodecyl]phosphonic acid](/img/structure/B12564399.png)
![Naphthalene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]-](/img/structure/B12564402.png)
![4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B12564414.png)
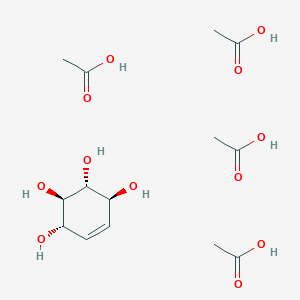

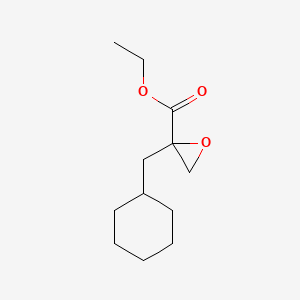

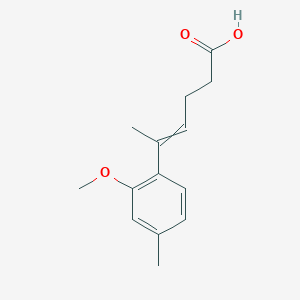
![[1-(2,3-Diphenylphenyl)-2,2-bis(2,4,6-trimethylphenyl)ethenyl] phosphate](/img/structure/B12564465.png)
